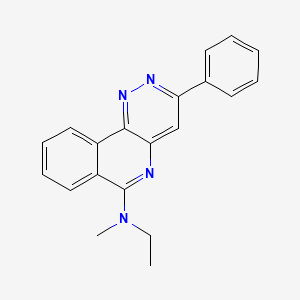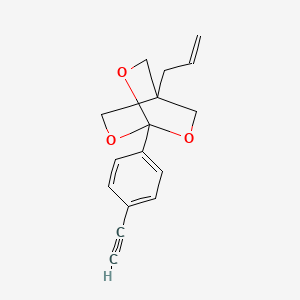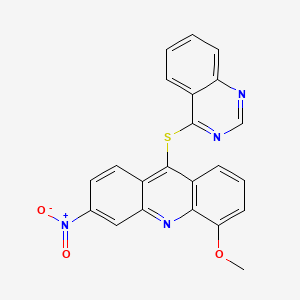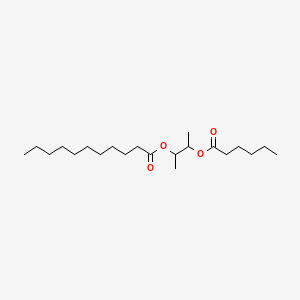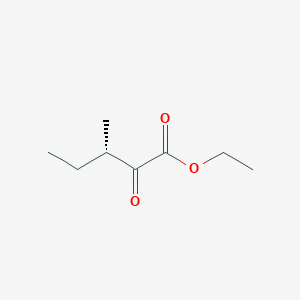
beta-D-Xylopyranoside, 5-methyl-1H-1,2,4-triazol-3-yl 1-thio-, 2,3,4-triacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Beta-D-Xylopyranoside, 5-methyl-1H-1,2,4-triazol-3-yl 1-thio-, 2,3,4-triacetate: is a complex organic compound that combines a xylopyranoside sugar moiety with a triazole ring and a thioacetate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of beta-D-Xylopyranoside, 5-methyl-1H-1,2,4-triazol-3-yl 1-thio-, 2,3,4-triacetate typically involves multiple steps:
Formation of the Xylopyranoside Moiety:
Introduction of the Triazole Ring: The triazole ring is introduced through a cycloaddition reaction, often using azides and alkynes under copper-catalyzed conditions.
Thioacetate Group Addition: The thioacetate group is added via a nucleophilic substitution reaction, where a thiol group reacts with an acetylating agent.
Acetylation: The final step involves the acetylation of the hydroxyl groups to form the triacetate derivative.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the thioacetate group, potentially leading to the formation of thiols or amines.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to substitute the acetyl groups.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, beta-D-Xylopyranoside derivatives are often used to study carbohydrate-protein interactions. The triazole ring can also serve as a bioisostere for amides, making it useful in the design of enzyme inhibitors.
Medicine
In medicine, compounds containing triazole rings are known for their antifungal and antibacterial properties. Beta-D-Xylopyranoside derivatives could potentially be explored for similar applications.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
The mechanism of action of beta-D-Xylopyranoside, 5-methyl-1H-1,2,4-triazol-3-yl 1-thio-, 2,3,4-triacetate involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The xylopyranoside moiety can mimic natural sugars, allowing the compound to interfere with carbohydrate-processing enzymes.
類似化合物との比較
Similar Compounds
Methyl beta-D-xylopyranoside: A simpler derivative without the triazole and thioacetate groups.
Phenyl 1-thio-beta-D-galactopyranoside: Contains a phenyl group instead of a triazole ring.
4-Methylumbelliferyl-beta-D-xylopyranoside: Contains a fluorescent group for use in biochemical assays.
Uniqueness
Beta-D-Xylopyranoside, 5-methyl-1H-1,2,4-triazol-3-yl 1-thio-, 2,3,4-triacetate is unique due to the combination of a sugar moiety, a triazole ring, and a thioacetate group
特性
CAS番号 |
116509-51-4 |
|---|---|
分子式 |
C14H19N3O7S |
分子量 |
373.38 g/mol |
IUPAC名 |
[(3R,4S,5R,6S)-4,5-diacetyloxy-6-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]oxan-3-yl] acetate |
InChI |
InChI=1S/C14H19N3O7S/c1-6-15-14(17-16-6)25-13-12(24-9(4)20)11(23-8(3)19)10(5-21-13)22-7(2)18/h10-13H,5H2,1-4H3,(H,15,16,17)/t10-,11+,12-,13+/m1/s1 |
InChIキー |
JPBWBXULUWHVSI-XQHKEYJVSA-N |
異性体SMILES |
CC1=NC(=NN1)S[C@H]2[C@@H]([C@H]([C@@H](CO2)OC(=O)C)OC(=O)C)OC(=O)C |
正規SMILES |
CC1=NC(=NN1)SC2C(C(C(CO2)OC(=O)C)OC(=O)C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


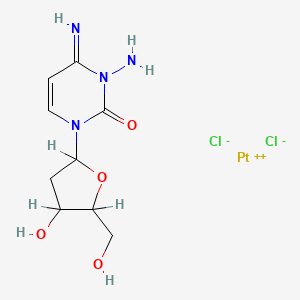

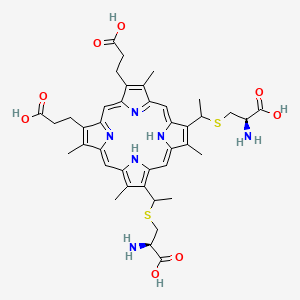



![[7-(diethylamino)phenoxazin-3-ylidene]-diethylazanium;tetrachloroiron(1-)](/img/structure/B12735836.png)

